The synthesis of mirvetuximab soravtansine involves several key steps:
These methods ensure that mirvetuximab soravtansine retains its efficacy while minimizing potential side effects associated with traditional chemotherapy.
The molecular structure of mirvetuximab soravtansine consists of:
Mirvetuximab soravtansine participates in several chemical reactions primarily during its mechanism of action:
These reactions illustrate how mirvetuximab soravtansine effectively targets and destroys cancer cells while sparing normal tissues.
The mechanism by which mirvetuximab soravtansine exerts its therapeutic effects involves several steps:
This targeted approach enhances efficacy while reducing systemic toxicity compared to conventional chemotherapies.
Studies indicate that mirvetuximab soravtansine maintains its stability and activity throughout its shelf life when stored properly.
Mirvetuximab soravtansine has significant applications in oncology:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2